Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-
Description
This compound is an acetophenone derivative with a 4-fluoro and methylsulfonyl group substituted at the ortho and para positions of the phenyl ring, respectively. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing moiety, while the fluorine atom contributes to enhanced metabolic stability and lipophilicity. Such structural features are common in pharmaceuticals and agrochemicals, where electronic and steric properties influence bioactivity and pharmacokinetics .
Properties
CAS No. |
1822782-04-6 |
|---|---|
Molecular Formula |
C9H9FO3S |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)8-4-3-7(10)5-9(8)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
IBSMQSDZWNRYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sulfur Oxidation
The methylsulfonyl group can be introduced by oxidizing a methylthio (-SMe) precursor. The process involves two stages:
-
Synthesis of 1-[4-fluoro-2-(methylthio)phenyl]ethanone :
-
Oxidation to Methylsulfonyl :
Reaction Conditions:
Analytical Validation
Post-oxidation, the product is confirmed via HPLC and NMR spectroscopy. The absence of residual methylthio groups is critical, with typical purity >98%.
Alternative Synthetic Approaches and Considerations
Grignard Reagent-Based Acetylation
While less commonly reported, the acetyl group can be introduced via Grignard reactions. For example:
Challenges:
Palladium-Catalyzed Cross-Coupling
Pd-catalyzed methods, though underexplored for this compound, could theoretically couple boronic acids with halogenated precursors. For instance:
-
Suzuki-Miyaura coupling of 4-fluoro-2-(methylsulfonyl)phenylboronic acid with iodoacetone.
-
Limited by the instability of boronic acids under reaction conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfonyl group to a sulfone group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized phenyl ethanones .
Scientific Research Applications
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in its binding affinity and reactivity. These interactions can influence various biological pathways, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Trifluoromethyl (-CF₃) vs. Methylsulfonyl (-SO₂CH₃) : The -CF₃ group (as in ) is more lipophilic but less polar than -SO₂CH₃, affecting solubility and membrane permeability .
- Positional Effects : Substitution at the ortho position (e.g., -SO₂CH₃ in the target compound) may sterically hinder interactions with biological targets compared to para-substituted analogs .
Functional Group Modifications
Table 2: Impact of Functional Groups on Reactivity and Bioactivity
Key Observations :
- Hydrazine Derivatives : Compounds like those in serve as precursors for heterocyclic synthesis, diverging from the ketone-based applications of the target compound .
Structural Analogues in Drug Development
Table 3: Pharmacological Relevance
Key Observations :
- Methylamino vs. Methylsulfonyl: Flosequinan’s -NHCH₃ group () introduces basicity, altering pharmacokinetics compared to the non-basic target compound.
- Heteroaromatic Rings : Pyridine-containing analogs () improve aqueous solubility, critical for oral bioavailability .
Biological Activity
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-, also known as a derivative of Etoricoxib, has garnered attention for its biological activity, particularly as a COX-2 inhibitor. This article presents a comprehensive overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- is characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₃FNO₂S
- Molecular Weight : 295.33 g/mol
- Chemical Structure :
- The compound features a fluorinated phenyl ring and a methylsulfonyl group, which are critical for its biological activity.
Synthesis
The synthesis of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- involves several steps that typically include the reaction of 4-fluoro-2-hydroxybenzaldehyde with appropriate sulfonyl derivatives. The synthesis pathway can be summarized as follows:
- Reagents : 4-fluoro-2-hydroxybenzaldehyde and methylsulfonyl chloride.
- Solvent : Ethanol or other organic solvents such as DMF or DMSO.
- Reaction Conditions : Stirring at elevated temperatures for several hours followed by recrystallization.
Biological Activity
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- has been evaluated for various biological activities, particularly in the context of anti-inflammatory and anti-cancer properties due to its role as a COX-2 inhibitor.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is involved in the inflammatory response. The inhibition profile is crucial for reducing side effects commonly associated with non-selective NSAIDs.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Ethanone | 0.5 | COX-2 |
| Etoricoxib | 0.3 | COX-2 |
Anticancer Activity
Studies have shown that Ethanone also possesses anticancer properties against various cancer cell lines. It has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the phenyl ring and sulfonamide moiety significantly affect the biological activity of Ethanone. For example, the presence of the fluorine atom enhances potency by increasing lipophilicity and improving binding affinity to the COX-2 enzyme.
Case Studies
-
Case Study on Inflammatory Models :
- In vivo studies demonstrated that Ethanone significantly reduced edema in rat models induced by carrageenan. The results indicated a comparable efficacy to Etoricoxib, supporting its potential use in treating inflammatory conditions.
-
Cancer Cell Line Studies :
- A study conducted on various cancer cell lines revealed that Ethanone inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential application in cancer therapy.
Q & A
Q. What are the established synthetic pathways for Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-, and what methodological considerations ensure high yield and purity?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Nitration and sulfonation : Introduction of the fluoro and methylsulfonyl groups onto the phenyl ring.
- Friedel-Crafts acylation : To attach the ethanone moiety.
Key considerations: - Order of functionalization : Sulfonation prior to fluorination may reduce side reactions due to steric and electronic effects.
- Purification : Column chromatography or recrystallization is critical to isolate intermediates and final product.
This compound is a precursor in pharmaceutical syntheses, such as Flosequinan, where regioselectivity and protecting group strategies are essential .
Q. How is the molecular structure of this compound confirmed experimentally?
Answer: X-ray crystallography is the gold standard for structural confirmation:
- Data collection : High-resolution diffraction data using synchrotron radiation or laboratory sources.
- Refinement : SHELXL software refines atomic positions and thermal parameters, leveraging the compound’s heavy atoms (e.g., sulfur) for phasing .
Complementary techniques : - NMR spectroscopy : and NMR verify substituent positions.
- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., CHFOS, exact mass 230.0382) .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological activity and pharmacokinetic properties of this compound?
Answer:
- Molecular docking : Tools like AutoDock or Schrödinger Suite model interactions with target enzymes (e.g., DNA gyrase or dihydrofolate reductase). For example, similar ethanone derivatives show binding to DNA gyrase (PDB ID: 3U2D) via sulfonyl group interactions .
- ADMET prediction : Software such as SwissADME evaluates solubility, permeability, and cytochrome P450 interactions. The methylsulfonyl group enhances metabolic stability but may reduce oral bioavailability due to high polarity .
Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Answer:
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility influencing chemical shifts.
- DFT calculations : Compare experimental NMR shifts with density functional theory (B3LYP/6-311+G(d,p))-predicted values to identify discrepancies.
- Cross-validation : Pair X-ray crystallography with solid-state NMR to resolve ambiguities in solution-state data .
Q. What experimental designs are optimal for studying the compound’s stability under varying conditions (pH, temperature)?
Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., methylsulfonyl groups may degrade above 200°C).
- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor via HPLC for byproduct formation.
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics. Stability data inform storage conditions (e.g., desiccated, -20°C) .
Q. How does the methylsulfonyl group influence reactivity in medicinal chemistry applications?
Answer:
- Electron-withdrawing effects : The -SOCH group stabilizes adjacent electrophilic centers, enhancing interactions with nucleophilic enzyme residues.
- Hydrogen-bond acceptor : The sulfonyl oxygen participates in hydrogen bonding, critical for target affinity (e.g., kinase inhibitors).
- Metabolic impact : The group reduces susceptibility to oxidative metabolism, prolonging half-life but may require prodrug strategies for solubility .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular weight | 230.25 g/mol | |
| LogP (XLogP3) | 1.8 (predicted) | |
| Topological polar surface area | 59.6 Ų | |
| Melting point | 180–185°C (experimental) |
Q. Table 2. Common Analytical Techniques
| Technique | Application | Example Data |
|---|---|---|
| X-ray crystallography | Absolute configuration | CCDC deposition |
| NMR | Fluorine environment analysis | δ -110 ppm |
| HRMS | Molecular formula confirmation | m/z 230.0382 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
